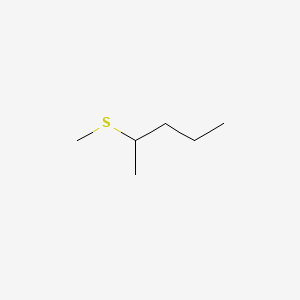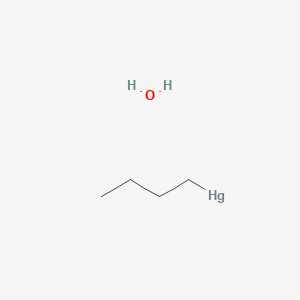
Butylmercury;hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butylmercury hydrate is an organomercury compound that consists of a butyl group attached to a mercury atom, which is further bonded to a hydrate Organomercury compounds are known for their significant biological and chemical activities, and butylmercury hydrate is no exception
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of butylmercury hydrate typically involves the reaction of butylmercury chloride with water. The reaction is carried out under controlled conditions to ensure the formation of the hydrate. The general reaction can be represented as follows:
C4H9HgCl+H2O→C4H9HgOH+HCl
Industrial Production Methods
Industrial production of butylmercury hydrate involves similar synthetic routes but on a larger scale. The reaction is typically carried out in large reactors with precise control over temperature and pressure to optimize yield and purity. The use of catalysts and other additives may also be employed to enhance the reaction efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Butylmercury hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form butylmercury oxide.
Reduction: Reduction reactions can convert butylmercury hydrate to butylmercury.
Substitution: The hydrate group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed
Oxidation: Butylmercury oxide.
Reduction: Butylmercury.
Substitution: Various butylmercury derivatives depending on the substituent used.
Applications De Recherche Scientifique
Butylmercury hydrate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Studied for its effects on biological systems, particularly its interactions with proteins and enzymes.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of antimicrobial agents.
Industry: Utilized in the production of certain polymers and as a stabilizer in the manufacture of plastics.
Mécanisme D'action
The mechanism of action of butylmercury hydrate involves its interaction with biological molecules, particularly thiol groups in proteins and enzymes. The mercury atom in the compound forms strong bonds with sulfur atoms, leading to the inhibition of enzyme activity and disruption of cellular processes. This interaction is the basis for its antimicrobial properties and its potential toxicity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methylmercury hydrate
- Ethylmercury hydrate
- Phenylmercury hydrate
Comparison
Butylmercury hydrate is unique due to its butyl group, which imparts different chemical and biological properties compared to other organomercury hydrates. For example, methylmercury hydrate is more toxic and has a higher affinity for biological membranes, while phenylmercury hydrate is more stable and less reactive. The butyl group in butylmercury hydrate provides a balance between reactivity and stability, making it suitable for various applications.
Propriétés
Numéro CAS |
21467-88-9 |
|---|---|
Formule moléculaire |
C4H11HgO |
Poids moléculaire |
275.72 g/mol |
Nom IUPAC |
butylmercury;hydrate |
InChI |
InChI=1S/C4H9.Hg.H2O/c1-3-4-2;;/h1,3-4H2,2H3;;1H2 |
Clé InChI |
BLJCDEIDQDTXPI-UHFFFAOYSA-N |
SMILES canonique |
CCCC[Hg].O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


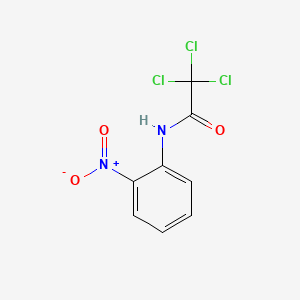
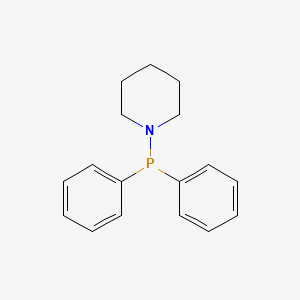
![[(Diethylamino)(fluoro)oxo-lambda~6~-sulfanylidene]sulfamyl fluoride](/img/structure/B14706040.png)
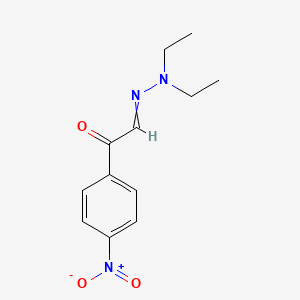
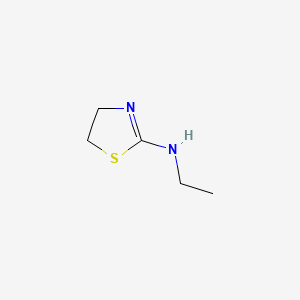
![1-[(2,2-Dimethylaziridin-1-yl)methyl]pyrrolidine](/img/structure/B14706059.png)
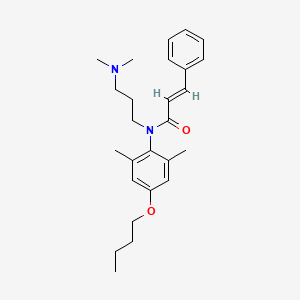
phosphanium](/img/structure/B14706069.png)
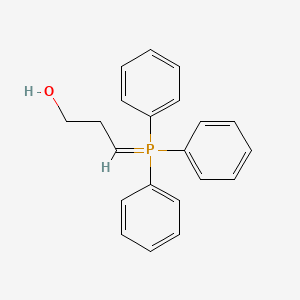
![2-Methoxy-4-(trityloxymethyl)-3-oxa-6-thiabicyclo[3.1.0]hexane](/img/structure/B14706076.png)
![2,4,9,11-Tetraethyl-3,6,10,13-tetraoxapentacyclo[7.5.0.02,8.04,12.05,11]tetradecane-7,14-dione](/img/structure/B14706089.png)

